Cas no 74447-88-4 (1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester)

1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester structure
74447-88-4 structure
Nome del prodotto:1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester
Numero CAS:74447-88-4
MF:C17H12N2O8
MW:372.28578
CID:567109
PubChem ID:451469

1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester
    • 4,5-Dioxo-4,5-dihydro-1H-pyrrol[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester
    • trimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
    • Coenzyme PQQ trimethyl ester
    • Methoxatin trimethyl ester
    • PQQ trimethyl ester
    • pyrroloquinolinequinone trimethyl ester
    • DTXSID50225463
    • 74447-88-4
    • Trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate
    • trimethyl 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
    • IYEWQFSKJDXIPI-UHFFFAOYSA-N
    • SCHEMBL1992364
    • PQQ-TME
    • 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, trimethyl ester
    • 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester
    • Inchi: InChI=1S/C17H12N2O8/c1-25-15(22)6-4-8(16(23)26-2)19-12-10(6)11-7(13(20)14(12)21)5-9(18-11)17(24)27-3/h4-5,18H,1-3H3
    • Chiave InChI: IYEWQFSKJDXIPI-UHFFFAOYSA-N
    • Sorrisi: O=C(C(N1)=CC(C2=O)=C1C3=C(N=C(C(OC)=O)C=C3C(OC)=O)C2=O)OC

Proprietà calcolate

  • Massa esatta: 372.05900
  • Massa monoisotopica: 372.059
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 692
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 142Ų

Proprietà sperimentali

  • Colore/forma: Solid powder
  • Densità: 1.523
  • Punto di ebollizione: 652.7°C at 760 mmHg
  • Punto di infiammabilità: 348.5°C
  • Indice di rifrazione: 1.626
  • PSA: 141.72000
  • LogP: 0.81550

1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester Metodo di produzione

1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester Letteratura correlata

Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd